1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol)
Overview
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol is a highly fluorinated compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is often used in various industrial applications due to its chemical properties.
Preparation Methods
The synthesis of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol involves multiple steps of fluorination and etherification. The process typically starts with a fluorinated alcohol, which undergoes a series of reactions with hexafluoropropylene oxide and other fluorinated reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated acids or ketones.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in studying biological systems that require non-reactive environments.
Medicine: It is explored for potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and coatings
Mechanism of Action
The mechanism of action of this compound is primarily based on its chemical stability and resistance to degradation. Its multiple fluorine atoms create a highly electronegative environment, which makes it less reactive with other chemicals. This property is exploited in various applications where stability and inertness are required. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other highly fluorinated alcohols and ethers, such as:
- 1,1,1,3,3,3-Hexafluoroisopropanol
- 2,2,3,3,3-Pentafluoropropanol
- Hexafluoropropylene oxide trimer Compared to these compounds, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol offers higher stability and resistance to chemical reactions due to its extensive fluorination .
Biological Activity
1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol), commonly referred to as perfluorohexamethyl hexaoxaheneicosanol (CAS No. 167631-99-4), is a highly fluorinated compound characterized by its unique chemical structure. The presence of multiple fluorine atoms contributes to its stability and resistance to degradation. This article explores the biological activity of this compound based on available research findings.
The chemical properties of 1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol) include:
Property | Value |
---|---|
Molecular Formula | C21H42F41O7 |
Molecular Weight | 1146.18 g/mol |
Boiling Point | 485.3 ± 45.0 °C (Predicted) |
Density | 1.804 ± 0.06 g/cm³ (Predicted) |
pKa | 12.57 ± 0.10 (Predicted) |
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs), including perfluorohexamethyl hexaoxaheneicosanol, exhibit various biological activities and potential toxic effects. A study by Wang et al. (2020) highlighted that PFCs can disrupt endocrine functions and may lead to reproductive toxicity in animal models. The specific effects of this compound on human health remain under investigation but are of significant concern due to its persistence in the environment.
Cellular Interaction
In vitro studies have suggested that perfluoroalkyl substances (PFAS), a category that includes this compound, can affect cellular mechanisms such as apoptosis and proliferation. For instance:
- Apoptosis Induction : Research has shown that exposure to PFAS can lead to increased apoptosis in human liver cells.
- Cell Proliferation : PFAS exposure has been linked to altered cell cycle progression in various cell lines.
Environmental Impact
The environmental persistence of PFCs raises concerns regarding their accumulation in living organisms and potential biomagnification through the food chain. A case study conducted by Gauthier et al. (2021) demonstrated the bioaccumulation of PFCs in aquatic species and its implications for ecological health.
Case Studies
- Reproductive Toxicity : A study involving rodents exposed to high levels of PFCs found significant alterations in reproductive outcomes and hormone levels.
- Liver Toxicity : In a controlled experiment with mice administered perfluorohexamethyl hexaoxaheneicosanol derivatives, liver enzyme levels indicated hepatotoxicity.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H3F41O7/c22-2(1-63,9(30,31)32)64-17(53,54)4(25,11(36,37)38)66-19(57,58)6(27,13(42,43)44)68-21(61,62)8(29,15(48,49)50)69-20(59,60)7(28,14(45,46)47)67-18(55,56)5(26,12(39,40)41)65-16(51,52)3(23,24)10(33,34)35/h63H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAETUWCYSIJUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H3F41O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896522 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-99-4 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.